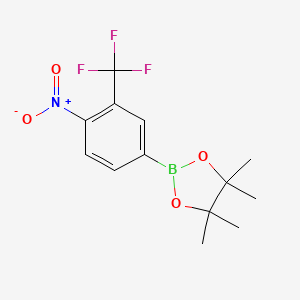

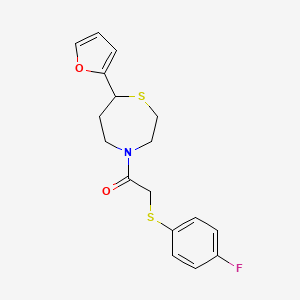

![molecular formula C16H19NO2 B2399696 N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide CAS No. 2097862-79-6](/img/structure/B2399696.png)

N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide” is a compound that contains a benzofuran ring, which is a class of compounds ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, a 2-arylbenzofuran skeleton can be constructed from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2 .Aplicaciones Científicas De Investigación

Enamide Synthesis and Characterization

- Enamides via Long-distance Migration of Double Bonds : A new method for the preparation of enamides by 'long-distance' migration of the double bond in unsaturated amides was described, showcasing a technique particularly useful for the isomerization of N-(but-3-enyl)amides (Sergeyev & Hesse, 2003).

- Enaminoketone Derivatives : Studies on enaminoketone derivatives, such as 4-[(4-Methylphenyl)amino]pent-3-en-2-one, provided insights into their structural characteristics and potential applications in material science and pharmaceuticals (Venter, Steyl, & Roodt, 2010).

Biological Activities and Applications

- Antibacterial Activity of Enaminone Complexes : Enaminone complexes of zinc and iron were prepared and evaluated for their antibacterial action against Escherichia coli and Staphylococcus aureus, revealing significant potential as bactericides (Mahmud et al., 2010).

- Benzofuran Derivatives in Medicinal Chemistry : The synthesis and study of benzofuran derivatives, such as benzofuranyl-pyran-2-ones and benzofuranyl-pyridones, from naturally occurring furochromones highlighted their potential in developing new pharmacologically active compounds (Keshk, 2004).

Chemical Synthesis and Material Science

- Synthesis of Fluorinated Compounds : Research into N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides explored their use as precursors in heterocyclic synthesis, underscoring the unique electrophilic reactivity provided by the fluorine atoms (Meiresonne et al., 2015).

Antiviral Research

- Inhibition of Zika Virus Replication : A study described the identification of a compound that inhibits Zika virus replication by blocking de novo formation of the membranous replication compartment, demonstrating a novel approach to antiviral treatment (Riva et al., 2021).

Safety and Hazards

Direcciones Futuras

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers . Therefore, the future research on “N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide” and similar compounds may focus on enhancing their biological activities while minimizing their side effects.

Propiedades

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-2-3-10-16(18)17-11-6-8-14-12-13-7-4-5-9-15(13)19-14/h2,4-5,7,9,12H,1,3,6,8,10-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKCMVJTIFRMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCCCC1=CC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chloroanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2399614.png)

![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)

![2,6-dichloro-N,N-bis[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2399625.png)

![2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2399626.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2399630.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2399633.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)